Risuteganib (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Risuteganib (hydrochloride) is a novel synthetic peptide that has shown promising efficacy in treating retinal diseases, including dry age-related macular degeneration and diabetic macular edema . It has advanced through Phase II clinical trials and is known for its protective effects on retinal pigment epithelium cells and enhancement of mitochondrial functions .
化学反応の分析
Risuteganib (hydrochloride) undergoes various chemical reactions, including oxidation and reduction. Common reagents and conditions used in these reactions include tert-Butyl Hydroperoxide for inducing oxidative stress in vitro . The major products formed from these reactions are typically related to the compound’s interaction with reactive oxygen species and its protective effects on cellular components .
科学的研究の応用
Risuteganib (hydrochloride) has a wide range of scientific research applications, particularly in the fields of ophthalmology and retinal disease treatment. It has been shown to protect retinal pigment epithelium cells from oxidative stress and enhance mitochondrial functions . This compound is being investigated for its potential to treat dry age-related macular degeneration and diabetic macular edema . Additionally, its ability to regulate integrin functions makes it a valuable tool in studying cellular adhesion and signaling pathways .
作用機序
The mechanism of action of risuteganib (hydrochloride) involves its preferential binding to the retinal pigment epithelium layer in the retina . It protects mitochondrial function in these cells against oxidative stress by enhancing mitochondrial basal, maximal, and ATP-related respirations . This protective effect is crucial in maintaining retinal homeostasis and preventing cellular damage associated with retinal diseases .
類似化合物との比較
Risuteganib (hydrochloride) is unique in its ability to target multiple pathways involved in retinal diseases. Similar compounds include other integrin inhibitors and peptides used in retinal disease treatment. risuteganib’s specific mechanism of action and its efficacy in enhancing mitochondrial functions set it apart from other treatments .
特性
分子式 |
C22H40ClN9O11S |
---|---|
分子量 |
674.1 g/mol |
IUPAC名 |
(2S)-1-[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H39N9O11S.ClH/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25;/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42);1H/t11-,12+,13+,14+,17+;/m1./s1 |
InChIキー |
YUNGJJAMLQRCTQ-CIEQAUARSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS(=O)(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O.Cl |
正規SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。